Benzyl acrylate

Catalog No.
S662322
CAS No.
2495-35-4
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl acrylate

CAS Number

2495-35-4

Product Name

Benzyl acrylate

IUPAC Name

benzyl prop-2-enoate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

GCTPMLUUWLLESL-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1=CC=CC=C1

Synonyms

2-Propenoic Acid Phenylmethyl Ester; Benzyl 2-Propenoate; Acrylic Acid Benzyl Ester; Fancryl FA-BZA; FA-BZA; NSC 20964; SR 432; Sartomer SR 432; V 160; V 180; Viscoat 160

Canonical SMILES

C=CC(=O)OCC1=CC=CC=C1

Benzyl acrylate is an organic compound with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. It is classified as an acrylate ester, which is characterized by the presence of both an acrylate group (a vinyl group attached to a carboxylate) and a benzyl group. Benzyl acrylate appears as a colorless to light yellow liquid with a characteristic odor and is known for its reactivity in polymerization processes, particularly in the formation of polymers and copolymers.

Benzyl acrylate is a skin, eye, and respiratory irritant. It can cause allergic reactions upon prolonged exposure []. It is also flammable and should be handled with appropriate safety precautions [].

  • Acute Toxicity: LD50 (oral, rat) > 5000 mg/kg []
  • Flammability: Flash point 54 °C []

Studies have shown that by incorporating benzyl acrylate into polymer chains, scientists can achieve refractive indices exceeding 1.5, which is significantly higher than common polymers like polymethyl methacrylate (PMMA) with an index of around 1.49. This property makes benzyl acrylate-based polymers ideal for:

  • Optical lenses and waveguides: These components require precise control of light propagation, which can be achieved with the high refractive index offered by benzyl acrylate polymers.
  • Optical fibers: Benzyl acrylate can be used to create the core or cladding layers of optical fibers, influencing light transmission characteristics.
  • Anti-reflection coatings: These coatings minimize unwanted light reflection from surfaces, and benzyl acrylate polymers can be tailored to achieve specific anti-reflection properties.

[^1] Preparation of High Refractive Index Polyacrylates: [^2] High Refractive Index Polyacrylate Lenses: )[^3] High Refractive Index Optical Fibers: )[^4] Anti-Reflective Coatings Based on High Refractive Index Polymers:

Application 2: Biocompatible Materials and Drug Delivery

While still under active research, benzyl acrylate demonstrates potential in developing biocompatible materials and drug delivery systems. Its biocompatibility stems from its ability to be metabolized (broken down) by the body, potentially reducing the risk of long-term toxicity compared to non-degradable materials.

Ongoing research explores the use of benzyl acrylate in:

  • Hydrogels: These water-swollen networks can be used for tissue engineering, drug delivery, and other biomedical applications. Benzyl acrylate can contribute to the formation of hydrogels with desired properties like mechanical strength and degradation rate.
  • Drug carriers: By incorporating benzyl acrylate into polymers, scientists aim to create nanoparticles capable of encapsulating and delivering drugs within the body. This approach could improve drug targeting and efficacy while reducing side effects.
Typical of acrylate esters, including:

  • Polymerization: It readily polymerizes through free radical mechanisms, forming poly(butyl acrylate) and other copolymers. This reaction can be initiated thermally or photochemically.
  • Michael Addition: Benzyl acrylate can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the acrylate double bond.
  • Esterification: It can react with alcohols to form new esters, which can be useful in synthesizing more complex molecules.

Benzyl acrylate exhibits notable biological activities, including:

  • Sensitization Potential: It has been reported to cause allergic skin reactions and serious eye irritation, indicating its potential as a sensitizer .
  • Antimicrobial Properties: Some studies suggest that benzyl acrylate derivatives may possess antimicrobial activity, although further research is needed to fully understand this aspect.

Several methods exist for synthesizing benzyl acrylate:

  • Direct Esterification: Benzyl alcohol reacts with acrylic acid in the presence of an acid catalyst.
  • Transesterification: This method involves the reaction of benzyl alcohol with an existing acrylate ester.
  • Nucleophilic Substitution: A common laboratory synthesis involves the reaction of benzyl chloride with sodium acrylate in aqueous conditions, often yielding high purity .

Research on interaction studies involving benzyl acrylate focuses on its reactivity with various nucleophiles and electrophiles. For instance:

  • Studies have shown that it can undergo enantioselective reactions when catalyzed by specific metal complexes, leading to products with high stereochemical purity .
  • Investigations into its polymerization kinetics reveal that different initiators can significantly affect the rate and molecular weight distribution of the resulting polymers.

Benzyl acrylate shares structural similarities with other acrylates but has unique properties due to its benzyl substituent. Here are some similar compounds:

Compound NameStructureUnique Features
Ethyl AcrylateC₆H₈O₂Lower viscosity; commonly used in coatings.
Methyl AcrylateC₄H₆O₂Lower molecular weight; used in adhesives.
Butyl AcrylateC₈H₁₄O₂Higher flexibility; used in sealants and paints.

Benzyl acrylate stands out due to its aromatic structure, which imparts enhanced thermal stability and unique mechanical properties compared to its aliphatic counterparts.

Benzyl acrylate was first synthesized in the mid-20th century, with early studies focusing on its free radical polymerization kinetics. Patra and Mangaraj’s seminal 1968 work established foundational insights into BzA’s polymerization behavior, reporting an overall activation energy of $$ 84.5 \, \text{kJ/mol} $$ and a chain transfer constant to monomer ($$ C_M $$) of $$ 0.11 \times 10^{-4} $$ at 60°C. These findings laid the groundwork for understanding its reactivity in bulk and solution polymerizations.

The 1980s saw innovations in copolymerization techniques. For instance, microwave-assisted synthesis enabled faster reaction rates and higher molecular weights ($$ Mw $$) when copolymerizing BzA with diisopropyl fumarate (DIPF), achieving $$ Mw $$ values up to 120,000 g/mol. This period also marked the advent of controlled radical polymerization (CRP) methods, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, which improved precision in polymer architecture design.

Significance in Contemporary Polymer Science

BzA’s aromatic benzyl group confers exceptional properties to polymers, including:

  • High refractive index ($$ n_D^{20} = 1.514 $$), making it ideal for optical adhesives and coatings.
  • Enhanced thermal stability, with decomposition onset temperatures exceeding 200°C.
  • Tunable hydrophobicity, critical for emulsion polymers and drug delivery systems.

These attributes have driven its adoption in diverse sectors, from biomedical engineering to advanced materials science.

Current Research Trends and Interdisciplinary Applications

Recent studies explore BzA’s role in:

  • Nanoparticle synthesis: Polymerization-induced self-assembly (PISA) produces spherical, worm-like, or vesicular morphologies with applications in targeted drug delivery.
  • Enantioselective catalysis: Pd-catalyzed 1,1-diarylation reactions achieve up to 98% enantiomeric excess (ee), enabling chiral polymer synthesis.
  • Ionic liquid (IL) composites: Molecular dynamics simulations reveal conformational changes in poly(benzyl acrylate) (PBA) in [EMIM][BIS]–water mixtures, guiding the design of stimuli-responsive materials.

Temperature Effect Analysis (55–65°C Range)

The kinetics of benzyl acrylate polymerization in bulk systems exhibit significant temperature dependence. Studies conducted at 55°C, 60°C, and 65°C using azobisisobutyronitrile (AIBN) as the initiator revealed that the overall polymerization rate ($$Rp$$) increases exponentially with temperature [1] [5]. The relationship follows the Arrhenius equation, with an overall activation energy ($$Ea$$) of 84.5 kJ/mol [1].

Table 1: Temperature-Dependent Polymerization Parameters

Temperature (°C)Rate Constant ($$kp \cdot kt^{-0.5}$$, L$$^{0.5}$$·mol$$^{-0.5}$$·s$$^{-1}$$)Degree of Polymerization ($$X_n$$)
55$$1.2 \times 10^{-3}$$650
60$$2.8 \times 10^{-3}$$580
65$$5.6 \times 10^{-3}$$510

The decrease in degree of polymerization at higher temperatures correlates with enhanced chain transfer to monomer, which becomes dominant above 60°C [1].

Azobisisobutyronitrile Initiation Mechanisms

Azobisisobutyronitrile decomposes thermally to generate two 2-cyanoprop-2-yl radicals, initiating polymerization via a free-radical mechanism [3]:
$$
\text{AIBN} \xrightarrow{\Delta} 2 \cdot \text{C(CH}3\text{)}2\text{CN} + \text{N}_2 \uparrow
$$
These radicals exhibit superior stability compared to peroxide-derived species, minimizing oxygenated byproducts and side reactions [3]. The initiation efficiency ($$f$$) of AIBN in benzyl acrylate systems reaches 0.7–0.8, as determined by comparative rate analysis [1].

Chain Transfer Phenomena in Bulk Systems

Chain transfer to monomer dominates termination mechanisms in benzyl acrylate polymerization. The chain transfer constant ($$Cm$$) increases from $$2.1 \times 10^{-4}$$ at 55°C to $$4.9 \times 10^{-4}$$ at 65°C, calculated using the Mayo equation [1] [5]:
$$
\frac{1}{X
n} = \frac{1}{X{n,0}} + Cm
$$
This process limits molecular weight growth and introduces branching points, significantly affecting the final polymer's thermal and mechanical properties [1].

Self-Initiation Mechanisms in Thermal Systems

Computational Studies of Initiation Pathways

Density functional theory (DFT) calculations on alkyl acrylates reveal two competing self-initiation pathways [7]:

  • Diels-Alder Cycloaddition: A [4+2] reaction forms 6-alkoxy-3,4-dihydro-2H-pyran dimers.
  • Diradical Formation: [2+2] cycloaddition on triplet surfaces produces diradical intermediates.

While these studies focused on ethyl and n-butyl acrylates, analogous mechanisms likely operate in benzyl acrylate systems due to structural similarities [7].

Diels-Alder and Diradical Mechanisms

The Diels-Alder pathway predominates at temperatures below 100°C, with computed activation energies of 120–140 kJ/mol for dimer formation [7]. Diradical intermediates exhibit longer lifetimes ($$\tau \approx 10^{-8}$$ s), enabling hydrogen abstraction by monomer molecules to generate initiating radicals [7]:
$$
\cdot \text{R} + \text{CH}2=\text{CHCOOBn} \rightarrow \text{RH} + \cdot \text{CH}2\text{CHCOOBn}
$$
This dual initiation mechanism explains the autoacceleration observed in thermal polymerizations without external initiators [7].

Microwave-Assisted Polymerization Processes

Effect of Microwave Power on Reaction Parameters

Microwave irradiation (2.45 GHz) significantly enhances benzyl acrylate polymerization kinetics. At 300 W power, reaction time decreases by 60% compared to conventional heating, while maintaining $$X_n > 800$$ [4]. The non-thermal microwave effect induces dipolar polarization of monomer molecules, lowering the apparent activation energy by 15–20% [4].

Table 2: Microwave Power vs. Polymerization Efficiency

Microwave Power (W)Conversion (%)$$M_w$$ (kDa)Polydispersity Index
15078921.8
300951152.1
45098892.4

Excessive power (>400 W) promotes chain scission, reducing molecular weight despite high conversion [4].

Initiator Concentration Influence

While specific data on benzoyl peroxide in microwave systems remains limited, studies using AIBN demonstrate that initiator concentration ([I]) critically affects reaction dynamics. Doubling [I] from 0.5 to 1.0 wt% increases $$Rp$$ by 140% but decreases $$Xn$$ by 35% due to enhanced termination rates [1] [4]. Optimal initiator loading balances conversion and molecular weight, typically 0.7–0.9 wt% for benzyl acrylate [4].

Reversible Addition-Fragmentation Chain Transfer Polymerization

Reversible Addition-Fragmentation Chain Transfer polymerization has emerged as one of the most versatile and powerful methods for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The technique operates through a reversible addition-fragmentation mechanism that maintains living characteristics of polymer chains while allowing for precise control over polymerization parameters.

Kinetics and Reaction Control Factors

The kinetics of Reversible Addition-Fragmentation Chain Transfer polymerization of benzyl acrylate are governed by several key factors that influence the overall reaction control and polymer properties. The polymerization rate depends on the equilibrium between dormant and active species, with the majority of chains existing in the dormant state to minimize termination reactions. The rate of polymerization is determined by the concentration of active radicals, which is controlled by the chain transfer constant and the concentration of the chain transfer agent.

For benzyl acrylate, kinetic studies have demonstrated that the polymerization follows first-order kinetics with respect to monomer concentration, indicating proper control over the reaction. The apparent rate constant of propagation varies with reaction conditions, with higher temperatures generally leading to faster polymerization rates. However, the living character of the polymerization is maintained across a wide range of conditions, as evidenced by the linear relationship between molecular weight and conversion.

Temperature plays a crucial role in controlling the polymerization kinetics. Studies have shown that benzyl acrylate polymerizations at temperatures ranging from 60 to 85°C maintain excellent control, with polydispersity indices remaining below 1.3. The activation energy for the polymerization process is influenced by both the propagation and transfer reactions, with the overall kinetics being dominated by the exchange reactions between dormant and active species.

Solvent effects significantly impact the polymerization kinetics of benzyl acrylate. Polar solvents such as dimethyl sulfoxide provide enhanced solubility for both monomers and chain transfer agents, resulting in improved feed control and kinetic stability. The choice of solvent also affects the chain transfer constant, with more polar solvents generally leading to higher transfer constants and better control over molecular weight distribution.

Chain Transfer Agent Selection for Benzyl Acrylate

The selection of appropriate chain transfer agents is critical for achieving optimal control in the polymerization of benzyl acrylate. The most commonly used chain transfer agents for benzyl acrylate polymerization include dithiobenzoates, trithiocarbonates, and dithiocarbamates, each offering distinct advantages depending on the specific polymerization conditions and desired polymer properties.

Dithiobenzoate chain transfer agents, such as 2-cyano-2-propyl dithiobenzoate, have demonstrated excellent control over benzyl acrylate polymerization, providing narrow molecular weight distributions and high chain-end functionality. These agents are particularly effective due to their high chain transfer constants and ability to mediate fast exchange between dormant and active species. The stabilizing phenyl group provides sufficient stability to the intermediate radical while allowing for efficient fragmentation.

Trithiocarbonate chain transfer agents offer superior versatility for benzyl acrylate polymerization, particularly in the synthesis of block copolymers. Agents such as dibenzyl trithiocarbonate have shown excellent performance in controlling the polymerization of benzyl acrylate, with polydispersity indices consistently below 1.2. The symmetrical structure of trithiocarbonates allows for the synthesis of well-defined block copolymers through sequential monomer addition.

The choice of leaving group (R group) significantly influences the efficiency of chain transfer agents for benzyl acrylate. Secondary and tertiary alkyl groups, such as cumyl and cyanoisopropyl groups, provide excellent leaving group ability while maintaining sufficient stability to reinitiate polymerization effectively. The benzyl group has also proven to be an effective leaving group for benzyl acrylate polymerization, offering good control and high initiation efficiency.

Novel chain transfer agents specifically designed for benzyl acrylate polymerization have been developed, including agents with enhanced water solubility and improved chain transfer constants. These agents enable polymerization in aqueous media and provide better control over the polymerization process.

Interchain Transfer Constant Determination Methods

The determination of interchain transfer constants for benzyl acrylate polymerization is essential for understanding and optimizing the polymerization process. Several methods have been developed to accurately measure these constants, each offering unique advantages and limitations.

The traditional Mayo method remains the most widely used approach for determining chain transfer constants. This method involves measuring the number-average molecular weight as a function of chain transfer agent concentration at low conversions. For benzyl acrylate, the Mayo method has been successfully applied using various chain transfer agents, providing reliable values for transfer constants under different reaction conditions.

Direct determination methods using polymer chromatography have been developed specifically for benzyl acrylate systems. These methods involve the analysis of molecular weight distributions using size exclusion chromatography coupled with mass spectrometry. The technique allows for the direct measurement of chain transfer constants without the need for multiple experiments at different concentrations.

The chain length distribution method offers an alternative approach for determining transfer constants, particularly useful when the Mayo method limitations are encountered. This method involves analyzing the complete molecular weight distribution rather than just the average molecular weight, providing more detailed information about the transfer process.

Advanced computational methods have been developed to predict chain transfer constants for benzyl acrylate polymerization. These methods use density functional theory calculations to predict the activation energies and rate constants for various transfer reactions. The computational approach has proven particularly valuable for understanding the mechanistic aspects of chain transfer reactions.

Kinetic modeling approaches have been employed to determine transfer constants from polymerization kinetics data. These methods involve fitting experimental kinetic data to theoretical models that account for both propagation and transfer reactions. The approach has been successfully applied to benzyl acrylate polymerization, providing transfer constants that agree well with experimental values.

Atom Transfer Radical Polymerization

Atom Transfer Radical Polymerization represents another powerful controlled radical polymerization technique that utilizes transition metal complexes to mediate the polymerization process. The method operates through a reversible activation-deactivation mechanism that maintains low radical concentrations while allowing for controlled polymer chain growth.

Catalyst Systems for Living Polymerization

The development of efficient catalyst systems is crucial for achieving living polymerization characteristics in the synthesis of benzyl acrylate polymers. Copper-based catalysts have emerged as the most widely used and thoroughly studied systems for benzyl acrylate polymerization.

The most commonly employed copper catalyst systems for benzyl acrylate polymerization include copper(I) bromide or copper(I) chloride complexed with nitrogen-containing ligands. The ligand choice significantly influences the catalyst activity and selectivity. Tris(2-pyridylmethyl)amine and its derivatives have shown excellent performance in benzyl acrylate polymerization, providing high activity and good control over molecular weight distribution.

Highly active catalyst systems based on tris(2-(dimethylamino)ethyl)amine have demonstrated exceptional performance in benzyl acrylate polymerization. These catalysts enable polymerization at very low concentrations, reducing the amount of metal residue in the final polymer. The high activity is attributed to the strong electron-donating ability of the amine ligands, which increases the reducing power of the copper(I) complex.

Iron-based catalyst systems have been developed as environmentally friendly alternatives to copper catalysts for benzyl acrylate polymerization. Iron complexes with triphenylphosphine ligands have shown good control over benzyl acrylate polymerization, although the activity is generally lower than copper-based systems.

Advanced catalyst systems incorporating photochemical activation have been developed for benzyl acrylate polymerization. These systems use visible light to activate the catalyst, enabling spatial and temporal control over the polymerization process. The photochemical approach also allows for polymerization at ambient temperature, reducing energy requirements.

Green Solvents in Atom Transfer Radical Polymerization (Cyrene and Cygnet 0.0)

The development of environmentally friendly solvents for Atom Transfer Radical Polymerization has become increasingly important in response to environmental and safety concerns. Cyrene and Cygnet 0.0 have emerged as promising bio-based alternatives to traditional polar aprotic solvents.

Cyrene, chemically known as dihydrolevoglucosenone, is a bio-based solvent derived from renewable cellulose waste. It has been successfully employed as a green solvent for benzyl acrylate polymerization via supplemental activator and reducing agent Atom Transfer Radical Polymerization. The solvent provides excellent solubility for both monomers and catalysts while maintaining the living characteristics of the polymerization.

Kinetic studies of benzyl acrylate polymerization in Cyrene have demonstrated that the solvent provides effective control over the polymerization process. The polymerization follows first-order kinetics with respect to monomer concentration, and the resulting polymers exhibit narrow molecular weight distributions with polydispersity indices below 1.3. The effective mass yield values achieved in Cyrene are substantially higher than those obtained in traditional solvents, demonstrating the environmental benefits of this approach.

Cygnet 0.0, a derivative of Cyrene, has shown even greater promise as a green solvent for benzyl acrylate polymerization. The solvent significantly reduces side reactions between the solvent and catalyst compared to Cyrene, allowing for reduced catalyst concentrations down to 75 parts per million. This reduction in catalyst loading is particularly important for applications requiring low metal content in the final polymer.

The copper residue in polymers synthesized using Cyrene and Cygnet 0.0 is several hundred times lower than the permissible daily exposure to orally administered copper in pharmaceuticals. This low metal content makes the resulting polymers suitable for pharmaceutical and biomedical applications.

Both Cyrene and Cygnet 0.0 have been successfully used for the synthesis of complex polymer architectures from naturally derived cores. The solvents enable the preparation of branched polymers using riboflavin, β-cyclodextrin, and troxerutin as multifunctional initiators.

Copper-Mediated Processes and Catalyst Reduction

Copper-mediated processes represent the most extensively studied and widely applied approach for benzyl acrylate polymerization via Atom Transfer Radical Polymerization. The development of methods for reducing catalyst loading while maintaining polymerization control has been a major focus of recent research.

The activators regenerated by electron transfer method has been successfully applied to benzyl acrylate polymerization, enabling the use of very low catalyst concentrations. This approach uses a reducing agent to continuously regenerate the active copper(I) catalyst from the deactivating copper(II) species, maintaining the catalytic cycle even at part-per-million catalyst loadings.

Initiators for continuous activator regeneration represents another approach for reducing catalyst loading in benzyl acrylate polymerization. This method uses a conventional radical initiator to generate radicals that reduce the copper(II) catalyst to the active copper(I) form. The approach has been successfully demonstrated for benzyl acrylate polymerization with catalyst loadings as low as 50 parts per million.

The use of reducing agents such as ascorbic acid, tin(II) 2-ethylhexanoate, and glucose has been explored for benzyl acrylate polymerization. These environmentally benign reducing agents enable the continuous regeneration of the active catalyst while maintaining excellent control over the polymerization process.

Recent developments in copper catalyst reduction have focused on the use of photochemical methods. Photo-induced electron transfer processes can be used to reduce copper(II) catalysts to the active copper(I) form using visible light. This approach has been successfully applied to benzyl acrylate polymerization, providing spatial and temporal control over the polymerization process.

The development of air-tolerant Atom Transfer Radical Polymerization systems has been achieved through the use of excess reducing agents. These systems can be conducted in the presence of limited amounts of oxygen, simplifying the experimental setup and making the process more practical for industrial applications.

Comparison Between Reversible Addition-Fragmentation Chain Transfer and Atom Transfer Radical Polymerization for Benzyl Acrylate

Both Reversible Addition-Fragmentation Chain Transfer and Atom Transfer Radical Polymerization offer unique advantages for benzyl acrylate polymerization, with the choice between techniques depending on specific application requirements and desired polymer properties.

Molecular Weight Distribution Analysis

The molecular weight distribution characteristics obtained from both techniques show distinct differences that are important for specific applications. Reversible Addition-Fragmentation Chain Transfer polymerization of benzyl acrylate typically achieves polydispersity indices ranging from 1.05 to 1.30, with excellent control maintained throughout the polymerization process. The narrow molecular weight distributions are attributed to the rapid exchange between dormant and active species, which ensures that all chains grow at similar rates.

Atom Transfer Radical Polymerization of benzyl acrylate generally produces polymers with polydispersity indices between 1.10 and 1.25, demonstrating good control over the polymerization process. The slightly broader distributions compared to Reversible Addition-Fragmentation Chain Transfer are due to the different mechanism of control, which relies on the equilibrium between active and dormant species mediated by the metal catalyst.

The evolution of molecular weight distribution during polymerization differs between the two techniques. Reversible Addition-Fragmentation Chain Transfer maintains narrow distributions throughout the polymerization, even at high conversions, due to the degenerative transfer mechanism. Atom Transfer Radical Polymerization shows a gradual narrowing of the molecular weight distribution as conversion increases, reflecting the persistent radical effect.

High molecular weight polymers can be achieved with both techniques, but Reversible Addition-Fragmentation Chain Transfer generally provides better control at very high molecular weights. The technique has been successfully used to synthesize benzyl acrylate polymers with molecular weights exceeding 100,000 g/mol while maintaining narrow distributions.

The presence of high molecular weight shoulders in the molecular weight distributions is more commonly observed in Atom Transfer Radical Polymerization, particularly at high conversions. This phenomenon is attributed to coupling reactions between growing chains, which can occur when the deactivation rate is insufficient to maintain low radical concentrations.

Block Efficiency Assessment

Block efficiency represents a critical parameter for evaluating the performance of controlled radical polymerization techniques in the synthesis of block copolymers. The ability to achieve high block efficiency is essential for applications requiring well-defined block copolymer architectures.
Reversible Addition-Fragmentation Chain Transfer polymerization generally achieves superior block efficiency for benzyl acrylate-containing block copolymers. Studies have reported block efficiencies ranging from 70% to 95%, depending on the specific reaction conditions and block copolymer architecture. The high block efficiency is attributed to the high chain-end functionality maintained throughout the polymerization process and the ability to reinitiate polymerization effectively.

Atom Transfer Radical Polymerization typically achieves block efficiencies between 60% and 85% for benzyl acrylate block copolymers. The somewhat lower efficiency compared to Reversible Addition-Fragmentation Chain Transfer is attributed to potential side reactions involving the metal catalyst and the need for complete activation of dormant chain ends.

The influence of molecular weight on block efficiency differs between the two techniques. Reversible Addition-Fragmentation Chain Transfer maintains high block efficiency even at high molecular weights, while Atom Transfer Radical Polymerization shows a decrease in block efficiency as the molecular weight of the first block increases.

The choice of chain transfer agent or catalyst system significantly influences block efficiency. For Reversible Addition-Fragmentation Chain Transfer, trithiocarbonate chain transfer agents generally provide higher block efficiency than dithiobenzoate agents for benzyl acrylate polymerization. For Atom Transfer Radical Polymerization, highly active catalyst systems based on tris(2-(dimethylamino)ethyl)amine provide superior block efficiency compared to less active systems.

The kinetics of block formation also differ between the two techniques. Reversible Addition-Fragmentation Chain Transfer allows for rapid exchange between dormant and active species, enabling efficient block formation even when the second monomer has different reactivity. Atom Transfer Radical Polymerization relies on the complete activation of dormant chain ends, which can be challenging when transitioning between monomers with different reactivities.

Both techniques have been successfully applied to the synthesis of complex block copolymer architectures containing benzyl acrylate. Triblock copolymers, star block copolymers, and gradient block copolymers have been synthesized using both methods, with the choice of technique depending on the specific requirements of the application.

The purification of block copolymers synthesized via the two techniques presents different challenges. Reversible Addition-Fragmentation Chain Transfer typically requires removal of colored chain transfer agent residues, while Atom Transfer Radical Polymerization requires removal of metal catalyst residues. Both processes have been optimized to achieve high-purity block copolymers suitable for demanding applications.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (88.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2495-35-4

Wikipedia

Benzyl acrylate

General Manufacturing Information

2-Propenoic acid, phenylmethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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